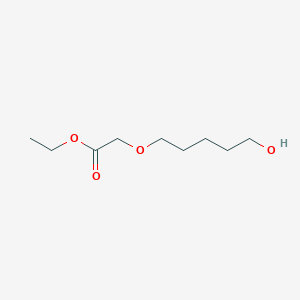

Ethyl 2-((5-hydroxypentyl)oxy)acetate

Description

Ethyl 2-((5-hydroxypentyl)oxy)acetate is an ester derivative featuring a hydroxypentyl ether substituent at the α-position of the acetate group. Its molecular formula is C₉H₁₈O₅, with a molecular weight of 218.24 g/mol. The compound combines a flexible 5-hydroxypentyl chain with an ethyl ester group, making it a versatile intermediate in organic synthesis. The hydroxyl group at the terminal position of the pentyl chain enhances hydrophilicity, enabling applications in pharmaceutical and agrochemical industries where solubility modulation is critical.

Structurally, the compound comprises:

- Ethyl ester backbone: Provides stability and facilitates ester hydrolysis under acidic/basic conditions.

- Ether-linked hydroxypentyl chain: Introduces hydrogen-bonding capacity and flexibility, distinguishing it from rigid aromatic analogs.

Properties

CAS No. |

106555-77-5 |

|---|---|

Molecular Formula |

C9H18O4 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

ethyl 2-(5-hydroxypentoxy)acetate |

InChI |

InChI=1S/C9H18O4/c1-2-13-9(11)8-12-7-5-3-4-6-10/h10H,2-8H2,1H3 |

InChI Key |

QUTYILATCYAWNL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-hydroxypentyl)oxy)acetate typically involves the reaction of ethyl bromoacetate with 5-hydroxypentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 5-hydroxypentanol attacks the electrophilic carbon of ethyl bromoacetate, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-hydroxypentyl)oxy)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of ethyl 2-((5-oxopentyl)oxy)acetate.

Reduction: Formation of ethyl 2-((5-hydroxypentyl)oxy)ethanol.

Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

Ethyl 2-((5-hydroxypentyl)oxy)acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Utilized in the study of biochemical pathways involving ester and hydroxyl group transformations.

Medicine: Investigated for its potential use in drug development and delivery systems.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-hydroxypentyl)oxy)acetate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related ethyl acetate derivatives to highlight differences in reactivity, physical properties, and applications.

Key Observations:

Molecular Weight and Polarity :

- This compound has intermediate molecular weight, balancing flexibility and polarity. Its hydroxypentyl chain enhances water solubility compared to aromatic analogs like the naphthalene derivative (C₁₅H₁₄O₄), which is highly crystalline .

- Heterocyclic derivatives (e.g., oxadiazole, pyrimidine) exhibit lower solubility due to planar, rigid structures but offer diverse reactivity for drug design .

Synthetic Routes: The target compound can be synthesized via nucleophilic substitution between 5-hydroxypentanol and ethyl 2-chloroacetate, analogous to methods in . Coumarin and oxadiazole derivatives require multi-step syntheses involving cyclization or heterocycle formation .

Thermal Properties :

- Aromatic derivatives (e.g., naphthalene, coumarin) exhibit higher melting points (>150°C) due to π-π stacking , whereas the hydroxypentyl analog likely has a lower melting point owing to its flexible chain.

Applications: Hydroxypentyl derivative: Potential solubilizing agent or pro-drug intermediate due to its hydroxyl group, which can be further functionalized . Coumarin analogs: Used in fluorescent dyes and anticoagulants (e.g., warfarin analogs) . Oxadiazole derivatives: Explored for antimicrobial and anti-inflammatory activity .

Research Findings and Data

Reactivity and Stability

- Hydrolysis : The ester group in this compound is susceptible to hydrolysis under acidic/basic conditions, yielding 2-((5-hydroxypentyl)oxy)acetic acid. This reactivity is shared with other esters (e.g., ) but contrasts with stable heterocycles like oxadiazoles .

- Oxidation : The primary alcohol in the hydroxypentyl chain can be oxidized to a carboxylic acid, enabling further derivatization.

Solubility and Partitioning

- LogP : Estimated LogP ~1.2 (moderately lipophilic), lower than aromatic analogs (e.g., C₁₅H₁₄O₄, LogP ~3.5) due to the hydroxyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.